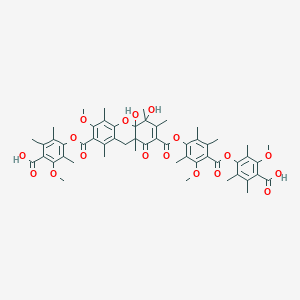
Thielocin A1beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thielocin A1beta is a natural product that is produced by the bacterium Streptomyces. It is a member of the thiolactone family of compounds and has been found to have a number of interesting properties that make it of interest to scientists in a variety of fields. In
Mechanism Of Action
The mechanism of action of Thielocin A1beta is not fully understood, but it is believed to work by inhibiting the growth of bacteria and cancer cells. It has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Thielocin A1beta has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of different bacteria and cancer cells, and it has also been found to have anti-inflammatory properties. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Advantages And Limitations For Lab Experiments
Thielocin A1beta has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, the synthesis of Thielocin A1beta is a complex process, which can make it difficult to obtain in large quantities. Additionally, Thielocin A1beta has a relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are a number of future directions for research on Thielocin A1beta. One area of interest is the development of new synthesis methods that can produce Thielocin A1beta more efficiently. Another area of interest is the development of new therapeutic applications for Thielocin A1beta, particularly in the areas of cancer and infectious diseases. Additionally, there is a need for further research into the mechanism of action of Thielocin A1beta, which could help to identify new therapeutic targets.
Synthesis Methods
The synthesis of Thielocin A1beta is a complex process that involves the use of several different chemical reactions. The first step in the synthesis process is the production of the precursor molecule, which is then converted into Thielocin A1beta through a series of chemical reactions. The synthesis of Thielocin A1beta is a challenging process, and it requires a high level of expertise in organic chemistry.
Scientific Research Applications
Thielocin A1beta has been the subject of a significant amount of scientific research due to its unique properties. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it of interest to researchers in a variety of fields. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
properties
CAS RN |
134892-23-2 |
|---|---|
Product Name |
Thielocin A1beta |
Molecular Formula |
C54H60O18 |
Molecular Weight |
997 g/mol |
IUPAC Name |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
InChI Key |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Other CAS RN |
134933-42-9 |
synonyms |
thielocin A1 beta thielocin A1beta |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



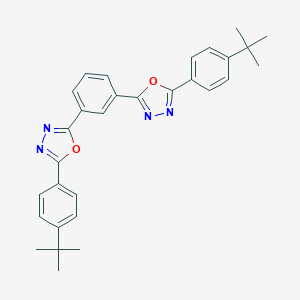
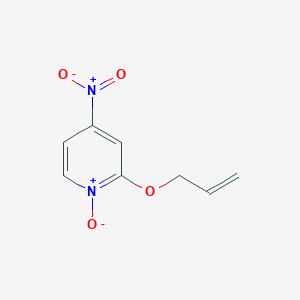
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
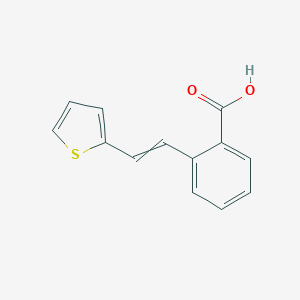
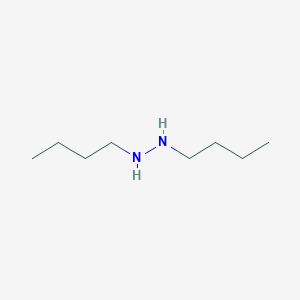
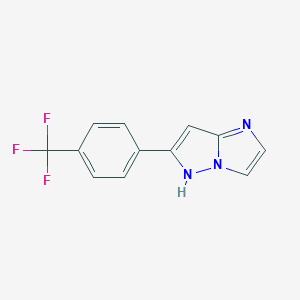
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
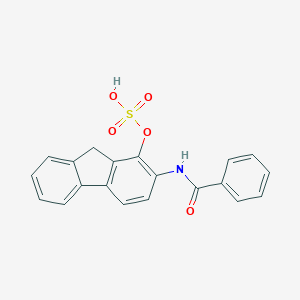
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
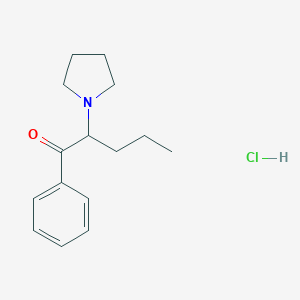
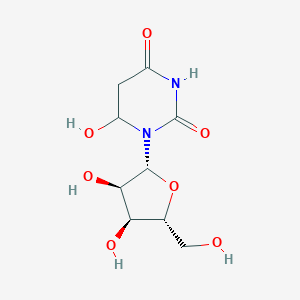
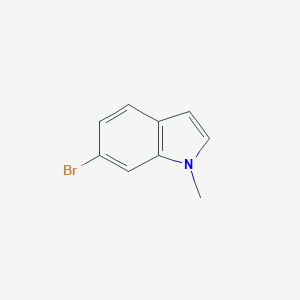
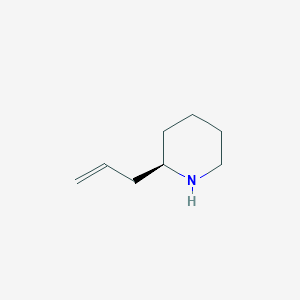
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)